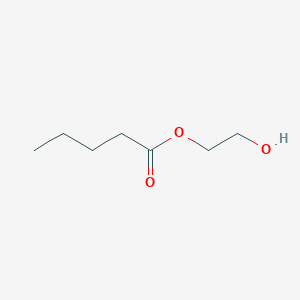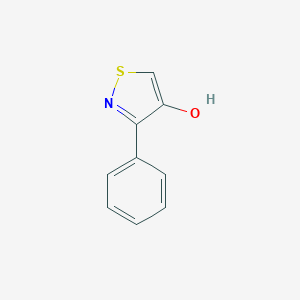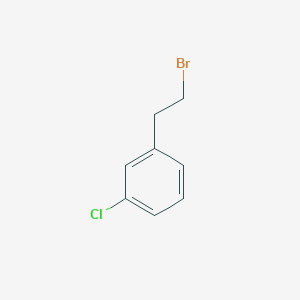
1-(2-Bromoethyl)-3-chlorobenzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of halogenated benzene derivatives can be complex and often requires specific conditions for regioselective reactions. For instance, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates containing halogenated alkynes has been developed, demonstrating the potential for halogen atoms to promote specific rearrangements .
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives has been extensively studied using various spectroscopic methods. For example, the molecular structure of chlorobenzene and bromobenzene has been derived from H,H dipole-dipole coupling constants obtained from NMR spectra in a liquid crystalline phase . Additionally, the crystal structure of para-bromochlorobenzene has been investigated, revealing insights into the arrangement of halogen atoms within the crystal lattice .
Chemical Reactions Analysis
Halogenated benzene derivatives participate in various chemical reactions. The diene products from the synthesis mentioned earlier can undergo Diels-Alder and cross-coupling reactions, indicating the reactivity of such compounds . Furthermore, dissociative electron attachment studies on bromo-chlorobenzene compounds have shown that both Br- and Cl- ions can be formed, which is indicative of the compound's reactivity under specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives can be quite diverse. Vibrational spectroscopy studies, combined with computational methods, have provided detailed insights into the vibrational frequencies, IR intensities, and Raman activities of compounds like 1-bromo-4-chlorobenzene . Additionally, computational studies have revealed the electronic density, molecular geometry, and nonlinear optical properties of 2-bromo-1,4-dichlorobenzene . The thermodynamic properties and solvent effects on the absorption spectrum of 1-bromo-2,3-dichlorobenzene have also been analyzed, showing the influence of the environment on the compound's properties .
Aplicaciones Científicas De Investigación
Results
Pharmaceutical Research
Results
Materials Science
Results
Analytical Methods
Results
Environmental Studies
Results
Biochemistry
Results
Flame Retardant Development
Methods
Results: The incorporation of these brominated particles into materials like polystyrene has been shown to significantly increase the combustion temperature, making them effective flame retardants .
Pharmaceutical Intermediates
Methods
Results: The derivatives of 1-(2-Bromoethyl)-3-chlorobenzene have been utilized in creating effective pharmaceuticals, showcasing the compound’s importance in drug development .
Fragrance Industry
Methods
Results: These derivatives provide distinctive and appealing aromas, highlighting the compound’s role in the production of personal care products .
Fine Chemicals Production
Methods
Results: The fine chemicals derived from this compound find applications across a broad spectrum of industries, demonstrating its utility in advanced material development .
Analytical Chemistry
Methods
Results: This has led to the refinement of detection methods for environmental and pharmaceutical contaminants, ensuring precise measurements .
Crown Ether Synthesis
Methods
Results: Crown ethers synthesized from this compound are used in various applications, including as phase transfer catalysts and in the separation of metal ions .
Nanotechnology
Methods
Results: The resulting nanomaterials exhibit unique electrical and optical properties, which are valuable for developing advanced nanodevices .
Catalysis
Methods
Results: Catalysts derived from this compound have shown increased reactivity and selectivity in processes like hydrogenation and oxidation .
Agrochemical Research
Methods
Results: Agrochemicals developed using 1-(2-Bromoethyl)-3-chlorobenzene have been effective in improving crop protection and yield .
Polymer Additives
Methods
Results: These additives impart improved flexibility, stability, and fire resistance to various polymeric materials .
Molecular Electronics
Methods
Results: Molecular electronic components made using this compound have shown promising results in creating smaller and more efficient electronic devices .
Bioconjugation Techniques
Methods
Results: This technique has enabled the development of biosensors and diagnostic tools with enhanced sensitivity and specificity .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-bromoethyl)-3-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPWGXCMVLJRIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168455 | |
| Record name | 1-Bromo-2-(3-chlorophenyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-3-chlorobenzene | |
CAS RN |
16799-05-6 | |
| Record name | 1-(2-Bromoethyl)-3-chlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16799-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-(3-chlorophenyl)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016799056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2-(3-chlorophenyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chlorophenethyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

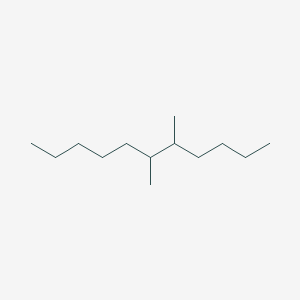
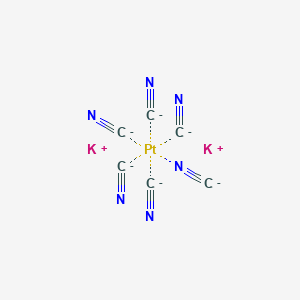
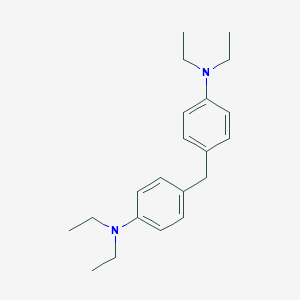

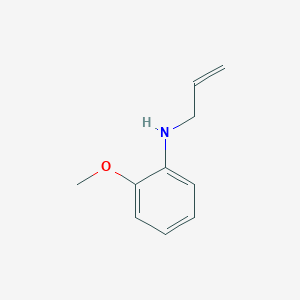
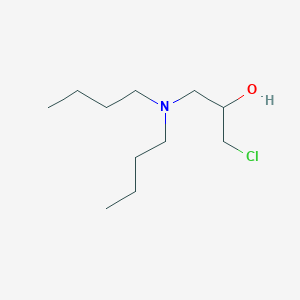
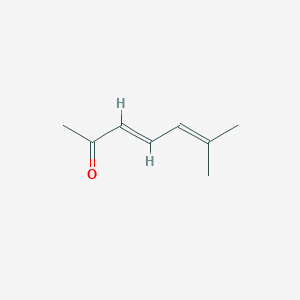
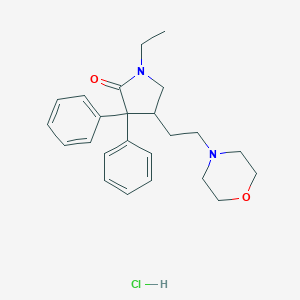
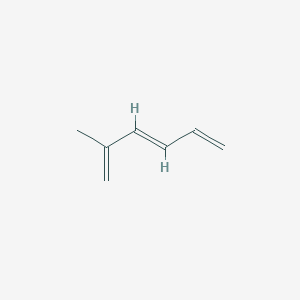
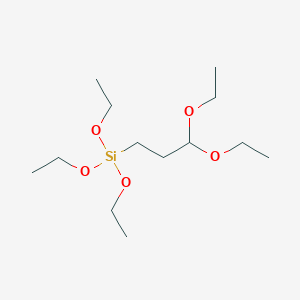
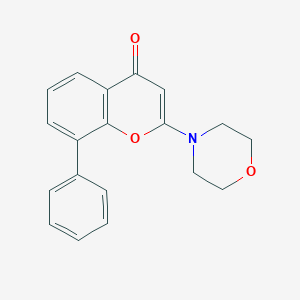
![2-(Difluoromethyl)benzo[d]thiazole](/img/structure/B91472.png)
